molecular formula C17H17Cl2NO2 B10793939 (S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine

(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine

Cat. No.: B10793939
M. Wt: 338.2 g/mol
InChI Key: PPEMPAPSRLGSIO-UHFFFAOYSA-N
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Description

(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine is a chiral compound with a morpholine ring substituted with a phenyl group and a 2,3-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine typically involves the reaction of (S)-2,3-dichlorophenol with (S)-phenylmethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(®-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    2-((2,3-dichlorophenoxy)(phenyl)methyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness

(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine is unique due to its specific chiral configuration and the presence of both phenyl and dichlorophenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

2-[(2,3-dichlorophenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C17H17Cl2NO2/c18-13-7-4-8-14(16(13)19)22-17(12-5-2-1-3-6-12)15-11-20-9-10-21-15/h1-8,15,17,20H,9-11H2

InChI Key

PPEMPAPSRLGSIO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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